molecular formula C7H6FNO2 B1270789 5-Amino-2-fluorobenzoic acid CAS No. 56741-33-4

5-Amino-2-fluorobenzoic acid

Cat. No. B1270789
CAS RN: 56741-33-4
M. Wt: 155.13 g/mol
InChI Key: WYGAIOJWQDRBRJ-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzoic acid is an aminobenzoic acid that is anthranilic acid in which the hydrogen at position 5 on the phenyl ring is replaced by fluorine . It is a toxic antimetabolite for the tryptophan pathway in yeast and can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of 5-Amino-2-fluorobenzoic acid is C7H6FNO2. It has an average mass of 155.126 Da and a monoisotopic mass of 155.038254 Da .


Chemical Reactions Analysis

5-Amino-2-fluorobenzoic acid is a toxic antimetabolite for the tryptophan pathway in yeast that can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . It is frequently used in genetic procedures that involve plasmid manipulations .


Physical And Chemical Properties Analysis

5-Amino-2-fluorobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 318.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 59.1±3.0 kJ/mol and it has a flash point of 146.2±23.7 °C .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Synthesis Optimization : Methyl 2-amino-5-fluorobenzoate, a derivative of 5-amino-2-fluorobenzoic acid, has been synthesized through nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid. An optimal synthesis route was established, yielding a product with high purity and yield, as confirmed by various analytical techniques (Yin Jian-zhong, 2010).

  • Antitumor Activity of Derivatives : Amino acid ester derivatives containing 5-fluorouracil, synthesized from 5-amino-2-fluorobenzoic acid, have demonstrated inhibitory effects against leukemia HL-60 and liver cancer BEL-7402. One such derivative showed more inhibitory effect against BEL-7402 than 5-FU, indicating potential for antitumor applications (J. Xiong et al., 2009).

  • Synthesis of Fluorinated Compounds : Fluorinated compounds like 3-Bromo-2-fluorobenzoic acid, synthesized from 2-amino-6-fluorobenzonitrile, have been developed with optimized conditions for bromination and hydrolysis. This method is cost-effective and suitable for large-scale industrial production (Zhou Peng-peng, 2013).

  • Novel Antitumor Agents : Tetrahydroacridine derivatives with fluorobenzoic acid moiety, including 2-fluorobenzoic acid derivatives, have been synthesized and evaluated as multifunctional agents for Alzheimer's disease treatment. These derivatives showed potent inhibition of cholinesterases and β-amyloid aggregation, suggesting their potential as therapeutic agents (Kamila Czarnecka et al., 2017).

Chemical and Physical Properties

  • Spectroscopic Investigations : Spectroscopic studies on 1,3,4-thiadiazole derivatives, including those with 2-amino-5-fluorobenzoic acid, have revealed dual fluorescence effects related to molecular aggregation and charge transfer. This highlights the potential of such compounds in fluorescence-based applications, possibly extending to molecular medicine (Iwona Budziak et al., 2019).

  • Hirshfeld Surface Analysis : A study focusing on the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid provided insights into the molecular interactions and stability of the crystal structure. This analysis is crucial for understanding the compound's potential in various applications, including pharmaceuticals (B. Banerjee et al., 2022).

  • Conformational Analysis : A study on aminofluorobenzoic acids, including derivatives of 5-amino-2-fluorobenzoic acid, evaluated the influence of intramolecular interactions, such as hydrogen bonding, on the conformational isomerism of these compounds. This research provides a deeper understanding of the compound's chemical behavior and potential applications (Josué M. Silla et al., 2013).

Safety And Hazards

5-Amino-2-fluorobenzoic acid is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

5-amino-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGAIOJWQDRBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371016
Record name 5-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-fluorobenzoic acid

CAS RN

56741-33-4
Record name 5-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-fluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

111 g of 2-fluoro-5-nitrobenzoic acid was dissolved in 1 liter of ethyl acetate. To this solution was added 5 g of 5 percent palladium on charcoal. The mixture was hydrogenated on a Parr apparatus for 24 hours at 20° C. at 50 psi of hydrogen. The theoretical amount of hydrogen was absorbed. The solution was filtered, then evaporated to dryness to provide a tan residue of 95.2 g of 5-amino-2-fluorobenzoic acid.
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111 g
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5 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
K Fang, J Wang, H Liu, S Chen, N Jiang, Z Wang, C Li… - Solar RRL - Wiley Online Library
… In this study, we incorporated 5-amino-2-fluorobenzoic acid (5-AFA) into the perovskite precursor solution as an additive. The aim was to investigate the passivation mechanism of the …
Number of citations: 0 onlinelibrary.wiley.com
TO Richardson, VP Shanbhag… - Journal of heterocyclic …, 1998 - Wiley Online Library
… anilines, 3-benzoxazol-2-yl-4-fluorophenylamine and 3-benzothiazol-2-yl-4-fluorophenylamine were obtained by the cyclodehydration reaction of 5-amino-2-fluorobenzoic acid with 2-…
Number of citations: 15 onlinelibrary.wiley.com
ES Akinboye, OC Rogers, JT Isaacs - The Prostate, 2018 - Wiley Online Library
… To accomplish this synthesis, 5-amino-2-fluorobenzoic acid (5.0 g, 1 molar equivalent) and … added to the clear solution of 5-amino-2-fluorobenzoic acid and a slurry was formed. The …
Number of citations: 11 onlinelibrary.wiley.com
LB Dong, JD Rudolf, B Shen - Organic letters, 2016 - ACS Publications
… As an example, when 5-amino-2-fluorobenzoic acid (3) was added to a fermentation of SB12032, two new peaks were detected in the LC–MS chromatogram (Figure S8), the m/z values …
Number of citations: 20 pubs.acs.org
IM Buck, JW Black, T Cooke, DJ Dunstone… - Journal of medicinal …, 2005 - ACS Publications
… 3-Aminobenzoic acid benzyl ester (11a), (3-aminophenyl)acetic acid benzyl ester (11e), 5-amino-2-methylbenzoic acid benzyl ester (11g), 5-amino-2-fluorobenzoic acid benzyl ester (…
Number of citations: 26 pubs.acs.org
O Sari, S Boucle, BD Cox, T Ozturk, OO Russell… - European journal of …, 2017 - Elsevier
… The synthesis of derivatives 9–11 was achieved in four steps from commercially available 5-amino-2-fluorobenzoic acid 5 by first Boc-protection of the amino group to afford derivative 6 …
Number of citations: 60 www.sciencedirect.com
X Dou, D Nath, H Shin, E Nurmemmedov… - Journal of medicinal …, 2020 - ACS Publications
… These two analogues were generated by coupling 3b to 5-amino-2-fluorobenzoic acid (11a) or 5-amino-3-fluorobenzoic acid (11b) to produce 4p and 4q, respectively. The 5-fluoro …
Number of citations: 7 pubs.acs.org
D JOHN, E MULLA, M HAMLYN, J Richard - i.moscow
The present invention provides a compound of formula (I) or its salts or pharmaceutically acceptable derivatives thereof wherein; X 1 is selected from a group consisting of CH 2, C (= O), …
Number of citations: 0 i.moscow
I Bułyszko - 2016 - repo.uni-hannover.de
The ansamycins comprise a class of macrolactam polyketides which exhibit a broad spectrum of antimicrobial activity against Gram-positive and some Gram-negative bacteria and are …
Number of citations: 3 www.repo.uni-hannover.de
S Denmeade… - 2017 - apps.dtic.mil
… To accomplish this synthesis, 5-amino-2-fluorobenzoic acid (5.0g, 1 molar equivalent) and … gradually added to the clear solution of 5amino-2-fluorobenzoic acid and a slurry was formed. …
Number of citations: 2 apps.dtic.mil

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